

Unveiling the Selectivity of CCG258208: A Kinase Inhibitor Profile

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Compound of Interest

Compound Name: CCG258208

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the selectivity of **CCG258208**, a potent G protein-coupled receptor kinase 2 (GRK2) inhibitor, against a broad spectrum of kinases. The data presented herein offers a clear comparison with other relevant kinases and a closely related compound, CCG258747, supported by detailed experimental methodologies.

CCG258208 has emerged as a highly selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling.^{[1][2]} Its efficacy and specificity make it a valuable tool for studying GRK2-mediated physiological and pathological processes, particularly in areas such as heart failure.^{[1][3][4][5]} This guide delves into the quantitative data that substantiates the selectivity of **CCG258208**, providing a direct comparison with other kinases and the alternative inhibitor CCG258747.

Comparative Kinase Inhibition Profile

The selectivity of **CCG258208** is most evident when comparing its half-maximal inhibitory concentration (IC₅₀) against its primary target, GRK2, versus other kinases. The following table summarizes the IC₅₀ values for **CCG258208** and the related compound CCG258747 against a panel of G protein-coupled receptor kinases (GRKs) and other key kinases.

Kinase	CCG258208 IC50	CCG258747 IC50
GRK2	30 nM[1][2]	18 nM[6]
GRK1	87.3 µM[1][2]	9.3 µM[6]
GRK5	7.09 µM[1][2]	1.5 µM[6]
PKA	>100 µM[6]	>100 µM[6]
ROCK1	>100 µM[6]	27 µM[6]

As the data indicates, **CCG258208** exhibits a remarkable 230-fold selectivity for GRK2 over GRK5 and over 2500-fold selectivity over GRK1.[1][2]

Broad Kinome Selectivity Screening

To further validate its specificity, **CCG258208** was screened against a panel of 104 human kinases.[6] The results underscore its high selectivity, with a selectivity score (S35) of 0.02, indicating a very low number of off-target interactions.[6] The following table presents the percentage of control activity for GRK2 and other kinases that showed notable inhibition at a 1 µM concentration of **CCG258208**. A lower percentage indicates stronger inhibition.

Kinase	CCG258208 (% of Control Activity at 1 µM)	CCG258747 (% of Control Activity at 1 µM)
GRK2	0.7%[6]	2.5%[6]
GRK3	0.0%[6]	2.1%[6]
ROCK1	50%[6]	47%[6]

Beyond the GRK family, **CCG258208** demonstrated minimal activity against the vast majority of the 104 kinases tested, with only 13 kinases showing a percent of control activity at or below 70%.[6]

Experimental Protocols

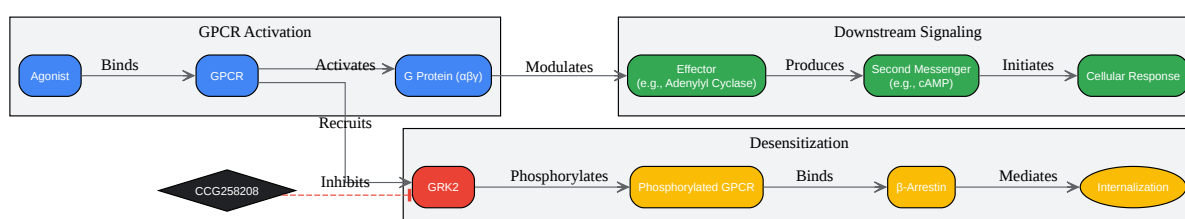
The kinome-wide selectivity of **CCG258208** was determined using a competitive binding assay format.

Kinome Scan Assay:

The kinase selectivity and profiling of **CCG258208** were performed by Eurofins DiscoverX using their KINOMEScan™ platform.[6] This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and therefore higher inhibitory potential. The results are reported as a percentage of the control, where the control represents the amount of kinase bound in the absence of the test compound.

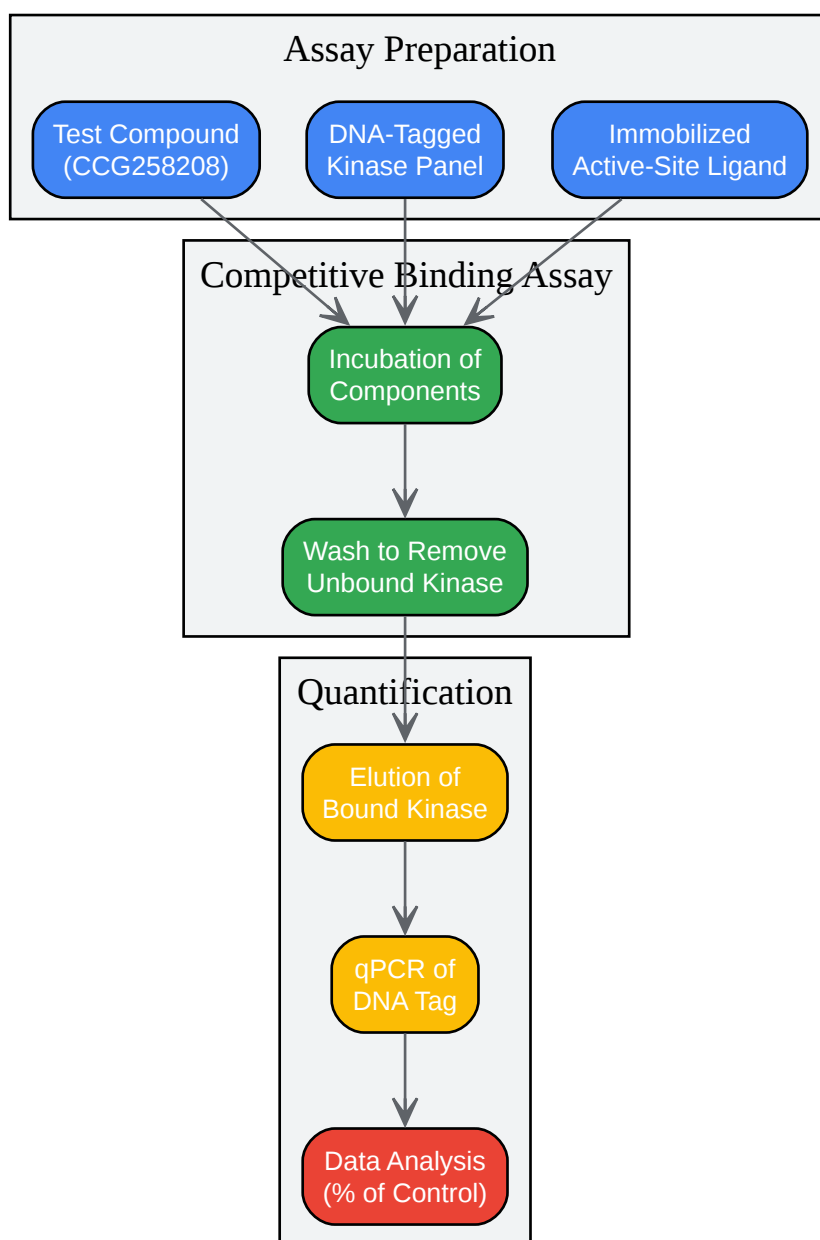
Visualizing the Molecular Context

To better understand the biological relevance of **CCG258208**'s selectivity, the following diagrams illustrate the GRK2 signaling pathway and the experimental workflow for assessing kinase selectivity.



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Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of **CCG258208**.



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Caption: Experimental workflow for determining kinase selectivity using a competitive binding assay.

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